N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13270709
InChI: InChI=1S/C12H8ClN3O3S2/c13-5-1-2-6-7(3-5)20-11(14-6)15-9(17)4-8-10(18)16-12(19)21-8/h1-3,8H,4H2,(H,14,15,17)(H,16,18,19)
SMILES: C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3
Molecular Formula: C12H8ClN3O3S2
Molecular Weight: 341.8 g/mol

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide

CAS No.:

Cat. No.: VC13270709

Molecular Formula: C12H8ClN3O3S2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide -

Specification

Molecular Formula C12H8ClN3O3S2
Molecular Weight 341.8 g/mol
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
Standard InChI InChI=1S/C12H8ClN3O3S2/c13-5-1-2-6-7(3-5)20-11(14-6)15-9(17)4-8-10(18)16-12(19)21-8/h1-3,8H,4H2,(H,14,15,17)(H,16,18,19)
Standard InChI Key HXTSOGDFWCTUBC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3
Canonical SMILES C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, reflects its hybrid architecture . Key features include:

  • Benzothiazole core: A six-membered benzene fused to a five-membered thiazole ring, substituted with chlorine at position 6.

  • Thiazolidinedione (TZD) moiety: A five-membered ring containing two ketone groups at positions 2 and 4.

  • Acetamide linker: Connects the benzothiazole and TZD units, enabling conformational flexibility .

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₈ClN₃O₃S₂
Molecular Weight341.8 g/mol
SMILESC1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The chloro substituent enhances lipophilicity, facilitating membrane permeability, while the TZD moiety contributes to hydrogen bonding with biological targets .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of benzothiazole and TZD precursors :

  • Chloroacetylation of Benzothiazole Amine:

    • 6-Chlorobenzo[d]thiazol-2-amine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (K₂CO₃), yielding N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide .

  • Knoevenagel Condensation:

    • Thiazolidine-2,4-dione undergoes condensation with aldehydes (e.g., furfural) in acetic acid/sodium acetate, forming 5-arylidene-TZD derivatives .

  • Final Coupling:

    • The chloroacetamide intermediate reacts with the TZD potassium salt in acetone, forming the target compound via nucleophilic substitution .

Table 2: Key Synthetic Intermediates

IntermediateRole
6-Chlorobenzo[d]thiazol-2-amineBenzothiazole precursor
5-Arylidene-TZDTZD building block
Potassium TZD saltEnhances reactivity for coupling

Yield optimization (70–85%) is achieved by controlling reaction temperature (0–25°C) and stoichiometry .

Pharmacological Activities

Anti-inflammatory Effects

The TZD moiety inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) production . In murine models, it decreases edema by 58% at 50 mg/kg .

Antimicrobial Activity

Against Staphylococcus aureus and Candida albicans, the compound exhibits MIC values of 8–16 μg/mL, attributed to:

  • Cell Wall Disruption: Interferes with peptidoglycan synthesis by binding to Mur ligases .

  • Biofilm Inhibition: Reduces biofilm formation by 40–60% at sub-MIC concentrations .

Molecular Mechanisms and Target Engagement

HDAC4 Binding Dynamics

Molecular docking (PDB: 4CBY) reveals critical interactions:

  • Zinc Coordination: The TZD carbonyl oxygen chelates Zn²⁺ in the HDAC4 active site .

  • Hydrophobic Contacts: Chlorobenzothiazole occupies the CAP region, stabilized by Phe-871 and His-976 .

  • Residence Time: 34 ± 3 min, exceeding SAHA (5 ± 2 min), indicating prolonged target occupancy .

GLUT1 Inhibition

Docking into GLUT1 (PDB: 4PYP) shows:

  • Pocket Occupation: The TZD moiety binds the exofacial glucose-binding site, competing with D-glucose .

  • Key Residues: Hydrogen bonds with Trp-388 and Glu-380 disrupt transporter conformational changes .

Future Research Directions

Structural Modifications

  • Heterocycle Substitution: Replacing benzothiazole with indole or pyridine to enhance solubility .

  • Linker Optimization: Introducing polyethylene glycol (PEG) spacers to improve bioavailability .

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability and plasma half-life in rodent models.

  • Toxicology: Evaluate hepatotoxicity risks associated with chronic TZD exposure .

Combination Therapies

  • Synergy with Chemotherapeutics: Test efficacy alongside paclitaxel or doxorubicin in resistant cancers .

  • Immunomodulation: Explore PPAR-γ-mediated anti-inflammatory effects in autoimmune diseases .

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